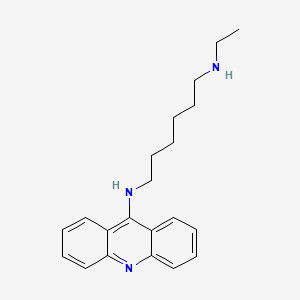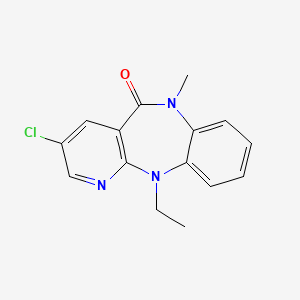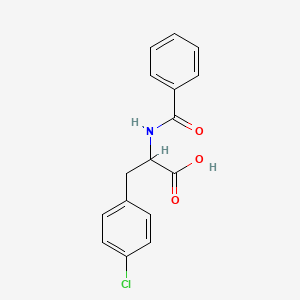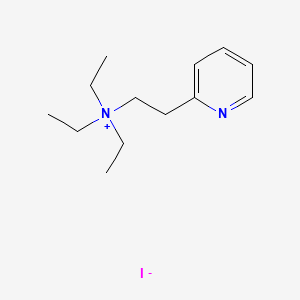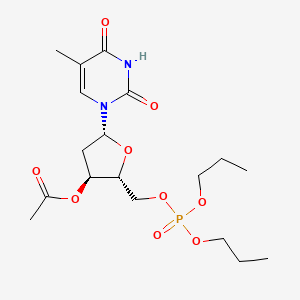
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- is an organic compound with the molecular formula C15H26O. It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 2-ethylbicyclo(2.2.1)hept-7-yl group. This compound is known for its unique structure and properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- typically involves the reaction of cyclohexanol with a suitable bicyclic compound under specific conditions. One common method is the catalytic hydrogenation of the corresponding ketone precursor. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound back to its alcohol form or further reduce it to hydrocarbons.
Substitution: The hydroxyl group in Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines or ammonia can be used for amination reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halides, amines
Applications De Recherche Scientifique
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- can be compared with other similar compounds such as:
Cyclohexanol: The parent compound, which lacks the bicyclic substituent.
Bicyclo(2.2.1)heptanol: A similar compound with a different substitution pattern.
2-Ethylbicyclo(2.2.1)heptane: A hydrocarbon analog without the hydroxyl group.
Uniqueness
The uniqueness of Cyclohexanol, (2-ethylbicyclo(2.2.1)hept-7-yl)- lies in its combination of the cyclohexanol and bicyclic structures, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
92046-49-6 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
1-(2-ethyl-7-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-11-10-12-6-7-13(11)14(12)15(16)8-4-3-5-9-15/h11-14,16H,2-10H2,1H3 |
Clé InChI |
PHRZEOQUGQZZJN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2CCC1C2C3(CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



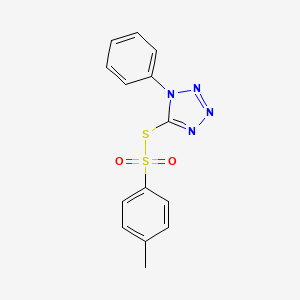





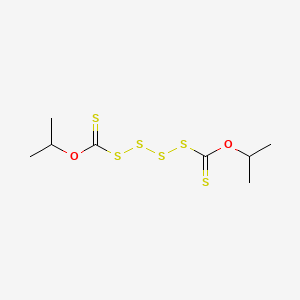
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
